6-chloro-4-phenyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
Properties
IUPAC Name |
6-chloro-4-phenyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6/c26-20-11-12-22-21(15-20)23(19-9-5-2-6-10-19)30-25(29-22)31-24-27-16-32(17-28-24)14-13-18-7-3-1-4-8-18/h1-12,15H,13-14,16-17H2,(H2,27,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVMINIHCGIRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-4-phenyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the chloro and phenyl groups. The final step involves the formation of the triazine ring and its attachment to the quinazoline core. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted quinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interact with kinases and other regulatory proteins .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s 2-phenylethyl group confers higher logP (estimated ~4.5) compared to methoxypropyl (logP ~3.2) or benzyl (logP ~3.8) analogs, suggesting improved membrane permeability .
- Steric Considerations : The 4-phenyl group on the quinazoline may hinder rotational freedom, influencing conformational stability relative to smaller substituents like methyl .
Functional Group Impact on Bioactivity (Inferred)
- Chlorophenyl vs. Methoxybenzyl : Chlorine’s electronegativity may enhance target affinity in enzyme inhibition, whereas methoxy groups could improve solubility but reduce potency .
- Thiazole vs. Quinazoline : The thiazole-containing analog () likely targets different pathways (e.g., bacterial enzymes) due to sulfur’s hydrogen-bonding capacity .
Biological Activity
Structure
The compound features a quinazoline core substituted with a chloro group and a phenyl moiety, along with a tetrahydro-triazine derivative. Its chemical structure can be represented as follows:
- Molecular Weight : 389.90 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes:
- Adenosine Receptors : The compound exhibits affinity for adenosine receptors (ARs), particularly A1 and A2A subtypes. Research indicates that it may act as an antagonist or modulator, influencing cardiovascular and neurological pathways .
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which can mitigate oxidative stress in cellular models .
- Anticancer Potential : In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .
Pharmacological Effects
The pharmacological effects of the compound have been evaluated through various studies:
- Cardiovascular Effects : The modulation of adenosine receptors may lead to hypotensive effects and bradycardia, making it a candidate for cardiovascular therapeutics .
- Neuroprotective Effects : By interacting with neuronal adenosine receptors, the compound may provide neuroprotective benefits in models of neurodegeneration .
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry found that derivatives of quinazoline compounds exhibited significant cytotoxicity against breast cancer cells. The specific role of the triazine moiety in enhancing activity was highlighted .
- Adenosine Receptor Modulation : Research indicated that certain analogs of this compound could selectively inhibit A2A receptors, which are implicated in various pathological conditions such as cancer and inflammation .
- Antioxidant Studies : An investigation into the antioxidant capacity showed that the compound could reduce reactive oxygen species (ROS) levels in cultured cells, indicating potential therapeutic applications in oxidative stress-related diseases .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Adenosine receptor modulation | Antagonism at A1/A2A receptors | |
| Antioxidant | ROS scavenging | |
| Anticancer | Inhibition of cell proliferation |
Pharmacological Profile
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the quinazoline core followed by substitution reactions to introduce the triazine and phenylethyl groups. Key steps include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions (e.g., triazine ring decomposition) .
- pH optimization : Using mildly basic conditions (pH 8–9) during amine coupling to prevent hydrolysis of the chloro substituent on the quinazoline ring .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient (5→65% over 30 min) achieves >95% purity .
Q. Which analytical techniques are essential for confirming its structural integrity and purity?
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., δ 4.97 ppm for methylene protons adjacent to triazine) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 362.0957) .
- HPLC with UV detection : Monitors purity at λ = 254 nm, critical for excluding byproducts like unreacted 4-phenylquinazoline precursors .
Q. What preliminary biological activities have been observed, and how are these assays designed?
Initial studies focus on kinase inhibition and antimicrobial activity:
- Kinase assays : Use recombinant enzymes (e.g., CLK1, CDC2-like kinases) with ATP-concentration-dependent inhibition measured via fluorescence polarization .
- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli (range: 2–32 µg/mL), with triazine-linked derivatives showing enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
Low yields (~40–50%) during triazine-quinazoline coupling often arise from steric hindrance. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 1 hour at 150°C, improving yield to 58% .
- Catalyst optimization : Substituting Pd(PPh) with Pd(OAc)/XPhos increases coupling efficiency in Suzuki-Miyaura reactions .
- Solvent screening : DMF outperforms THF due to better solubility of aromatic intermediates .
Q. How do structural modifications (e.g., substituents on triazine or quinazoline) affect target selectivity in kinase inhibition?
A comparative study of analogs reveals:
| Modification | Kinase Inhibition (IC) | Selectivity Ratio (CLK1 vs. DYRK1A) |
|---|---|---|
| Phenylethyl on triazine (target) | 0.12 µM | 8:1 |
| Methoxybenzyl on triazine | 0.09 µM | 3:1 |
| Naphthalene substituent | 0.25 µM | 15:1 |
| The phenylethyl group balances potency and selectivity, while bulkier groups (e.g., naphthalene) reduce off-target effects but lower solubility . |
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
Discrepancies arise from assay conditions:
- ATP concentration : CLK1 inhibition IC varies from 0.12 µM (1 mM ATP) to 0.8 µM (10 mM ATP). Standardize ATP at physiological levels (2–5 mM) .
- Cell permeability : Use LC-MS/MS to quantify intracellular concentrations; lipophilic analogs (LogP >3.5) show better correlation between in vitro and cell-based results .
Q. What strategies mitigate degradation during long-term stability studies?
- pH-dependent hydrolysis : Degradation peaks at pH <3 (quinazoline ring cleavage) and pH >10 (triazine ring opening). Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
- Excipient screening : Cyclodextrin (20% w/v) reduces aggregation in aqueous buffers, improving stability over 6 months .
Methodological Guidance
Q. How to design a Structure-Activity Relationship (SAR) study for this compound?
- Core scaffold variations : Compare triazine vs. pyrimidine rings in quinazoline derivatives .
- Substituent libraries : Test 10–15 analogs with halogen (Cl, F), alkyl (methyl, ethyl), and aryl (phenyl, naphthyl) groups on triazine .
- 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate electrostatic potential maps with CLK1 inhibition .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme assays?
- Four-parameter logistic model : Fit dose-response curves using GraphPad Prism (Hill slope = 1.2–1.8 for ATP-competitive inhibitors) .
- ANOVA with Tukey’s test : Compare IC values across analogs (p <0.01 for significance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
